molecular formula C13H16O2 B5809626 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- CAS No. 29681-96-7

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-

Cat. No.: B5809626
CAS No.: 29681-96-7
M. Wt: 204.26 g/mol
InChI Key: PMOASHSDXBBUEX-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C13H16O2. It is a derivative of butanedione, where one of the hydrogen atoms is replaced by a 4-(1-methylethyl)phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- can be synthesized through the reaction of 4’-isopropylacetophenone with ethyl acetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is unique due to the presence of the 4-(1-methylethyl)phenyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOASHSDXBBUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359311
Record name 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-96-7
Record name 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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